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Compound of Interest

Compound Name: Hydro-UCB35625

Cat. No.: B10796804 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers utilizing Hydro-UCB35625 in animal studies. The information

is tailored for scientists and professionals in drug development.

Frequently Asked Questions (FAQs)
Q1: What is Hydro-UCB35625 and what is its primary mechanism of action?

A1: Hydro-UCB35625, commonly known as UCB35625, is a small molecule that acts as a

potent antagonist for the chemokine receptors CCR1 and CCR3.[1][2][3][4][5] It inhibits the

downstream signaling pathways associated with these receptors, which are involved in

inflammatory responses.[1][3] Specifically, it has been shown to inhibit eosinophil shape

change and chemotaxis induced by chemokines that bind to CCR1 and CCR3.[1][3]

Q2: Is "Hydro-UCB35625" the standard nomenclature?

A2: The compound is most frequently referred to as UCB35625 in the scientific literature. The

"Hydro-" prefix is not standard but may be used to indicate the hydrophobic nature of the

molecule, a common characteristic of small molecule drugs that can present delivery

challenges.

Q3: What are the known off-target effects of UCB35625?
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A3: A significant consideration for in vivo studies is that UCB35625 has been reported to act as

an agonist for chemokine receptors CCR2 and CCR5. This dual activity can complicate the

interpretation of experimental results, making in vivo studies with this compound "prohibitively

complex". Researchers should be aware of these off-target effects when designing their

experiments and analyzing data.

Q4: What are the solubility characteristics of UCB35625?

A4: UCB35625 is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.

Specifically, it is soluble up to 100 mM in DMSO and 50 mM in ethanol. Its hydrophobic nature

means it has low solubility in aqueous solutions, which is a key challenge for in vivo delivery.

Troubleshooting Guide
This guide addresses common issues encountered during the formulation and administration of

Hydro-UCB35625 in animal models.
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Problem Potential Cause Recommended Solution

Precipitation of UCB35625

upon dilution in aqueous buffer

Low aqueous solubility of the

hydrophobic compound.

1. Use a co-solvent system:

Prepare a stock solution in

100% DMSO and then dilute it

with a vehicle containing a

solubilizing agent such as

PEG400, Tween 80, or

Cremophor EL. A final

concentration of DMSO in the

administered solution should

be kept low (typically <10%) to

avoid toxicity. 2. Formulate as

a suspension: If a solution is

not achievable, a homogenous

suspension can be prepared

using vehicles like 0.5%

carboxymethylcellulose (CMC)

in saline. Ensure the

suspension is well-vortexed

before each administration to

ensure uniform dosing.

Inconsistent or poor

bioavailability in vivo

- Inefficient absorption from the

administration site. - Rapid

metabolism or clearance. -

Issues with the formulation.

1. Optimize the administration

route: Intraperitoneal (IP) or

intravenous (IV) injections

generally lead to higher

bioavailability than

subcutaneous (SC) or oral

(PO) routes for hydrophobic

compounds. However, the

choice of route will depend on

the experimental design. 2.

Refine the formulation:

Experiment with different

concentrations of co-solvents

and surfactants to improve

solubility and absorption. The
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use of nanoparticle-based

delivery systems can also be

explored to enhance

bioavailability. 3. Conduct

pharmacokinetic (PK) studies:

If possible, perform pilot PK

studies to determine the

concentration of UCB35625 in

the plasma over time with

different formulations and

administration routes.

Observed toxicity or adverse

effects in animals

- Toxicity of the vehicle (e.g.,

high concentration of DMSO). -

Off-target effects of

UCB35625.

1. Vehicle toxicity: Minimize the

concentration of organic

solvents like DMSO in the final

formulation. Conduct a vehicle-

only control group to assess

the effects of the delivery

vehicle alone. 2. Compound

toxicity: Perform a dose-

response study to determine

the maximum tolerated dose

(MTD). Monitor animals closely

for any signs of toxicity.

Consider the known agonist

activity on CCR2 and CCR5,

which could contribute to

unexpected biological effects.

Difficulty in interpreting in vivo

results

The dual antagonist/agonist

activity of UCB35625 on

different chemokine receptors.

1. Use specific controls:

Include control groups that can

help differentiate the effects of

CCR1/CCR3 antagonism from

CCR2/CCR5 agonism. This

might involve using more

specific antagonists for each

receptor if available. 2. Ex vivo

analysis: Complement in vivo

studies with ex vivo analyses
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of target tissues to measure

the expression and activity of

all four receptors (CCR1,

CCR3, CCR2, and CCR5) and

their downstream signaling

molecules.

Quantitative Data Summary
Parameter Value Reference

Molecular Weight 655.44 g/mol

Formula C₃₀H₃₇Cl₂IN₂O₂

IC₅₀ for CCR1 (MIP-1α-

induced chemotaxis)
9.6 nM [1]

IC₅₀ for CCR3 (eotaxin-

induced chemotaxis)
93.7 nM [1]

IC₅₀ for CCR3 (HIV-1 entry) 57 nM [1]

Solubility in DMSO up to 100 mM

Solubility in Ethanol up to 50 mM

Experimental Protocols
Note: Due to the reported complexity of in vivo studies with UCB35625, specific published

protocols for its administration are scarce. The following protocol is a representative example

for the in vivo delivery of a hydrophobic small molecule chemokine receptor antagonist and

should be optimized for your specific experimental needs.

Representative Protocol for Intraperitoneal (IP) Administration of a Hydrophobic CCR1/CCR3

Antagonist in Mice

Preparation of Stock Solution:

Dissolve UCB35625 in 100% DMSO to create a stock solution of 10 mg/mL.
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Gently warm and vortex the solution to ensure complete dissolution.

Store the stock solution at -20°C.

Preparation of Dosing Solution (Example for a 10 mg/kg dose):

For a 20g mouse, the required dose is 0.2 mg.

The volume of the stock solution needed is 20 µL (0.2 mg / 10 mg/mL).

The final injection volume should be around 100-200 µL. For a final volume of 200 µL, the

vehicle will be 180 µL.

Vehicle Composition:

10% DMSO

40% PEG400

50% Saline

Procedure:

1. In a sterile microcentrifuge tube, add 80 µL of PEG400.

2. Add the 20 µL of the UCB35625 stock solution in DMSO to the PEG400 and vortex well.

3. Add 100 µL of sterile saline to the mixture.

4. Vortex thoroughly to ensure a homogenous solution. The final concentration will be 1

mg/mL.

5. Administer 200 µL of this solution to a 20g mouse for a 10 mg/kg dose.

Administration:

Restrain the mouse appropriately.

Inject the dosing solution intraperitoneally using a 27-gauge needle.
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Administer the solution slowly to avoid discomfort.

Controls:

Vehicle Control: Administer the same volume of the vehicle (10% DMSO, 40% PEG400,

50% Saline) without UCB35625.

Untreated Control: A group of animals that receives no treatment.

Signaling Pathway Diagrams
Below are diagrams illustrating the signaling pathways of CCR1 and CCR3, which are

antagonized by UCB35625.

Chemokine (e.g., CCL3/MIP-1α)
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IP3

DAG

Ca²⁺ Release
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Chemotaxis &
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MAPK Pathway
(ERK1/2, p38)

Click to download full resolution via product page

Caption: CCR1 Signaling Pathway Antagonized by UCB35625.
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Chemokine (e.g., Eotaxin)

CCR3 Gαi Protein

PI3K

Phospholipase C
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(ERK, p38)
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Caption: CCR3 Signaling Pathway Antagonized by UCB35625.
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Caption: General Experimental Workflow for In Vivo Studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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